molecular formula C5HCl3N2O2 B1313854 2,3,6-Trichloro-5-nitropyridine CAS No. 55304-72-8

2,3,6-Trichloro-5-nitropyridine

Cat. No. B1313854
CAS RN: 55304-72-8
M. Wt: 227.43 g/mol
InChI Key: KPXAMNWVBHLRRG-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-nitropyridine is a chemical compound with the linear formula C5HCl3N2O2 . It has a molecular weight of 227.43 . It is a solid substance stored at 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 2,3,6-Trichloro-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI code for 2,3,6-Trichloro-5-nitropyridine is 1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H . The key for this compound is KPXAMNWVBHLRRG-UHFFFAOYSA-N .


Chemical Reactions Analysis

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

2,3,6-Trichloro-5-nitropyridine has a density of 1.7±0.1 g/cm3 . Its boiling point is 301.1±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 135.9±26.5 °C . The index of refraction is 1.616 . The molar refractivity is 45.6±0.3 cm3 .

Scientific Research Applications

Nucleophilic Substitution Reactions

Research indicates that 2,3,6-Trichloro-5-nitropyridine and related compounds undergo nucleophilic substitution reactions to form novel organic molecules. For instance, the arylamination of 3-nitropyridine has been shown to lead to the formation of 2-arylamino-5-nitropyridines, highlighting a pathway for synthesizing new organic compounds through competitive formation mechanisms (Borovlev et al., 2018).

Synthesis of Nitropyridine Derivatives

Molecular and Crystal Structure Analysis

The compound's utility extends to the study of molecular and crystal structures, providing insights into the material properties of nitropyridine derivatives. For example, the molecular and crystal structures of various nitropyridine derivatives have been extensively studied, offering valuable information on their structural features and potential applications in material science (Jukić et al., 2010).

Vicarious Nucleophilic Amination

Vicarious nucleophilic amination of 3-nitropyridines, including those related to 2,3,6-Trichloro-5-nitropyridine, has been investigated, revealing methods for aminating nitropyridines to produce 2-amino-5-nitropyridines. This process underscores the potential for creating aminated derivatives with varied applications (Bakke et al., 2001).

Safety And Hazards

2,3,6-Trichloro-5-nitropyridine is considered hazardous . It has the signal word “Warning” and hazard statements H302-H315-H320-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2,3,6-trichloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAMNWVBHLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482808
Record name 2,3,6-Trichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloro-5-nitropyridine

CAS RN

55304-72-8
Record name 2,3,6-Trichloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.6 g. (0.02 mol) of 2,5,6-trichloropyridine are dissolved in a mixture of 20 ml of 100% strength fuming nitric acid and 16 ml of concentrated sulphuric acid and are then heated at 100°C in an oil bath for 12 hours. After cooling to approx. 20°C, the reaction mixture is poured onto ice. The crude product is produced in the form of slightly yellowish crystals, which are filtered off with suction, washed with water and dried at 30°C in vacuo over KOH. 3 g (66.7% of theory) of 2,5,6-trichloro-3-nitropyridine are obtained in the form of crystals which, after sublimation at 30° - 40°C/12 mm Hg. melt at 68° - 70°C.
Quantity
0.02 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
16 mL
Type
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Reaction Step Three

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